

Technical Guide: 16-Heptadecynoic Acid (16-HDA)

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Compound of Interest

Compound Name: 16-Heptadecynoic acid

CAS No.: 93813-16-2

Cat. No.: B3169814

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Bioorthogonal Probe for Lipidomics & Palmitoylation Profiling

Part 1: Executive Summary & Chemical Profile

16-Heptadecynoic acid (16-HDA) is a synthetic fatty acid analog featuring a 17-carbon chain with a terminal alkyne group at the ω -position (C16). It serves as a high-fidelity metabolic surrogate for endogenous fatty acids, particularly palmitic acid (C16:0) and stearic acid (C18:0).

Its primary utility lies in Click Chemistry (CuAAC) applications. Upon metabolic incorporation into cellular proteins via native acyltransferases (e.g., DHHC family), the terminal alkyne remains inert until reacted with an azide-functionalized reporter (fluorophore or biotin). This allows for the precise visualization and enrichment of the "palmitoylome"—the subset of the proteome modified by S-acylation—without the hazards and low sensitivity of radioactive tritium labeling.

Chemical & Physical Properties[1][2][3][4][5][6][7][8]

Property	Specification
Chemical Name	16-Heptadecynoic Acid
Common Abbreviation	16-HDA
CAS Registry Number	93813-16-2
Molecular Formula	C ₁₇ H ₃₀ O ₂
Molecular Weight	266.42 g/mol
Structure Description	ω-alkyne fatty acid (Triple bond at C16)
Solubility	DMSO (>25 mg/mL), Ethanol (>25 mg/mL), DMF (>30 mg/mL)
Aqueous Solubility	Sparingly soluble; requires carrier (BSA) or organic co-solvent
Stability	Stable at -20°C (solid); Solutions stable for <1 month at -80°C
Purity Grade	≥98% (Required for proteomic applications to minimize noise)

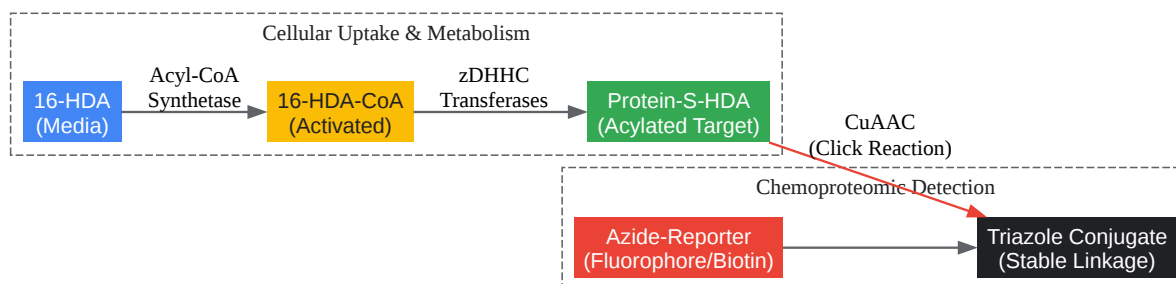
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*Critical Distinction: Do not confuse 16-HDA with 12(S)-hydroxy-**16-heptadecynoic acid** (CAS 148019-74-3), which is a specific inhibitor of CYP450 ω-hydroxylases and not typically used for metabolic labeling.*

Part 2: Mechanism of Action

16-HDA acts as a "Trojan Horse" substrate. Because the terminal alkyne is sterically small and chemically inert under physiological conditions, cellular enzymes (Acyl-CoA Synthetases and DHHC-Palmitoyltransferases) process it similarly to native palmitate.

Biological Pathway Visualization



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Figure 1: Mechanism of metabolic incorporation and bioorthogonal detection. 16-HDA is activated to CoA-thioester and transferred to cysteine residues, enabling subsequent click conjugation.

Part 3: Experimental Protocol

This protocol is optimized for adherent mammalian cells (e.g., HEK293, HeLa) but can be adapted for suspension cells.

Phase 1: Metabolic Labeling

Goal: Maximize incorporation of 16-HDA into the proteome while maintaining cell viability.

- Stock Preparation:
 - Dissolve 16-HDA powder in high-grade anhydrous DMSO to 50-100 mM.
 - Note: Store aliquots at -80°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis or oxidation.
- Cell Culture:

- Seed cells to reach 70-80% confluency on the day of labeling.
- Labeling:
 - Dilute stock 16-HDA into fresh culture media (supplemented with 1-5% dialyzed FBS) to a final concentration of 20–100 μM .
 - Control: Prepare a vehicle control (DMSO only) and a competition control (16-HDA + 10x excess Palmitic Acid) to validate specificity.
 - Incubation: Incubate cells for 4 to 16 hours at 37°C.
 - Expert Insight: Shorter times (4h) capture rapid turnover; longer times (16h+) are needed for steady-state profiling.

Phase 2: Lysis & Click Chemistry

Goal: Covalent attachment of the reporter tag.

- Harvest & Lysis:
 - Wash cells 2x with ice-cold PBS to remove free probe.
 - Lyse in Lysis Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% Triton X-100, Protease Inhibitors).
 - Warning: Avoid Tris buffers if using copper(I) without stabilizing ligands, as Tris can chelate copper. HEPES or PBS is preferred.
 - Clarify lysate by centrifugation (15,000 x g, 10 min, 4°C).
- Click Reaction Setup (per 100 μL lysate @ 1-2 mg/mL):
 - Add reagents in the following order (mix after each addition):
 1. Azide-Tag: 100 μM final (e.g., Azide-PEG3-Biotin or TAMRA-Azide).
 2. TBTA (Ligand): 100 μM final (Pre-dissolved in DMSO/t-Butanol).

3. CuSO₄: 1 mM final (Aqueous).
 4. TCEP (Reductant): 1 mM final (Freshly prepared).
- Self-Validating Step: The solution should remain clear. Turbidity indicates protein precipitation (reduce copper/ligand) or lipid incompatibility.
- Incubation:
 - Rotate samples for 1 hour at Room Temperature in the dark.
 - Termination:
 - Precipitate proteins using cold Methanol/Chloroform or Acetone to remove excess unreacted reagents (critical for reducing background in Westerns/Mass Spec).

Phase 3: Downstream Analysis

Method	Application
In-Gel Fluorescence	Resolve on SDS-PAGE. Scan gel directly (e.g., Typhoon imager) to visualize global acylation patterns.
Streptavidin Blot	Transfer to PVDF. Probe with Streptavidin-HRP to detect biotinylated (acylated) proteins.
Mass Spectrometry	Enrich biotinylated proteins on Streptavidin beads. Perform on-bead digestion for LC-MS/MS identification of the "Palmitoylome".

Part 4: Troubleshooting & Optimization

Distinguishing Thioester vs. Oxyester

Fatty acids can sometimes attach to Serine/Threonine residues (oxyester) rather than Cysteine (thioester).

- Validation Protocol: Treat duplicate lysates with 0.2 M Hydroxylamine (neutral pH) for 1 hour at RT after the click reaction but before analysis.

- Result: Hydroxylamine cleaves thioesters (S-acylation) but leaves oxyesters (O-acylation) and amides (N-acylation) intact. Loss of signal confirms S-palmitoylation.

Chain Length Specificity (16-HDA vs 15-HDA vs 17-ODYA)

Researchers often debate which probe best mimics palmitate.

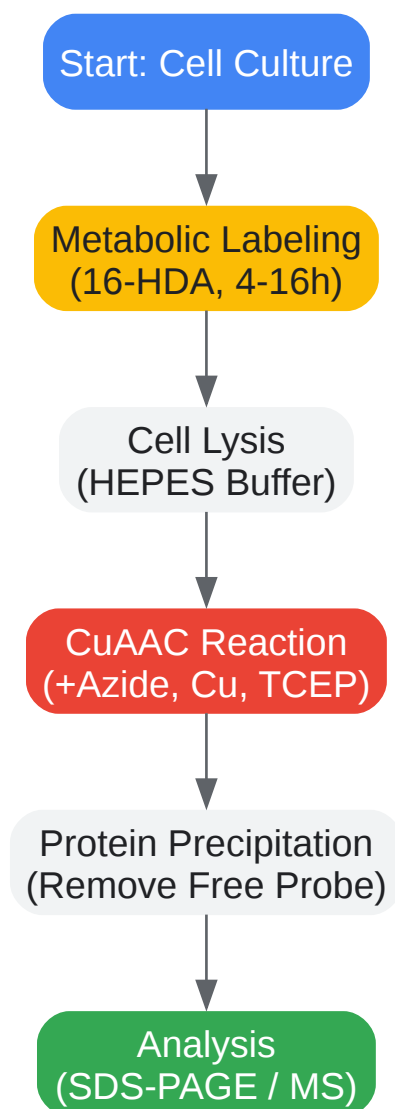
- 15-Hexadecynoic Acid (15-HDA): C16 chain. Exact length match to palmitate.
- **16-Heptadecynoic Acid** (16-HDA): C17 chain.^{[1][2]} Used to test enzyme promiscuity or as a distinct mass tag.
- 17-Octadecynoic Acid (17-ODYA): C18 chain. Mimics Stearic acid.
- Recommendation: Use 16-HDA when you need to differentiate from endogenous C16 background or when studying enzymes (like certain zDHHs) that display "wobble" specificity between C16 and C18.

Toxicity

High concentrations (>100 μM) of alkynyl fatty acids can induce cellular stress or unfolded protein response (UPR).

- Check: Monitor cell morphology. If toxicity occurs, reduce concentration to 20 μM and extend incubation time.

Part 5: Workflow Diagram



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Figure 2: Step-by-step experimental workflow for 16-HDA profiling.

References

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Sources

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